

preparation of triethylamine hydrobromide from triethylamine and HBr

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Compound of Interest

Compound Name: Triethylamine hydrobromide

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Technical Guide: Synthesis of Triethylamine Hydrobromide

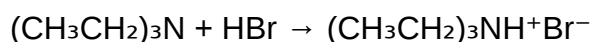
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of **triethylamine hydrobromide** ($\text{Et}_3\text{N} \cdot \text{HBr}$), a tertiary amine salt frequently utilized in various chemical transformations. The primary method detailed is the direct acid-base neutralization of triethylamine with hydrobromic acid, a straightforward and efficient route to this compound.

Core Synthesis Reaction

The synthesis of **triethylamine hydrobromide** is most commonly achieved through a direct neutralization reaction. Triethylamine (Et_3N), a tertiary amine, acts as a base and reacts with the strong acid, hydrobromic acid (HBr), to form the corresponding ammonium salt, **triethylamine hydrobromide**.^[1] This is an exothermic acid-base reaction.

Chemical Equation:



Experimental Protocols

Below are detailed methodologies for the synthesis and purification of **triethylamine hydrobromide**, compiled from established chemical literature.

Laboratory Scale Synthesis in Acetone

This protocol is a common laboratory procedure for producing high-purity **triethylamine hydrobromide**.

Materials:

- Triethylamine (Et_3N)
- Hydrobromic acid (HBr), aqueous solution (e.g., 48% w/w)
- Anhydrous Acetone
- Ice bath
- Magnetic stirrer and stir bar
- Dropping funnel
- Büchner funnel and flask
- Vacuum source

Procedure:

- **Reaction Setup:** In a flask equipped with a magnetic stir bar, dissolve a specific molar amount of triethylamine in anhydrous acetone.
- **Cooling:** Place the flask in an ice bath and allow the solution to cool to a temperature between 0–5°C with continuous stirring.^[1]
- **Acid Addition:** Slowly add an equimolar amount of aqueous hydrobromic acid to the stirred triethylamine solution using a dropping funnel.^[2] Maintaining a 1:1 molar ratio is crucial to avoid contamination of the final product with unreacted starting materials.^[1] The slow

addition and cooling are necessary to control the exothermic nature of the neutralization reaction.

- Precipitation: As the hydrobromic acid is added, **triethylamine hydrobromide** will precipitate out of the acetone solution as a white solid.
- Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Isolation: Isolate the precipitated salt by vacuum filtration using a Büchner funnel.
- Washing: Wash the filtered solid with cold, anhydrous acetone to remove any unreacted starting materials or impurities.[\[1\]](#)[\[2\]](#)
- Drying: Dry the purified **triethylamine hydrobromide** under vacuum to remove residual solvent.[\[1\]](#)[\[2\]](#) A standard protocol involves drying at 40°C under a vacuum of 10–20 mmHg for several hours.[\[1\]](#)

Purification by Recrystallization

For obtaining a higher purity product, recrystallization is the preferred method.[\[1\]](#)

Materials:

- Crude **triethylamine hydrobromide**
- Ethanol or Chloroform
- Heating mantle or water bath
- Erlenmeyer flasks
- Ice bath

Procedure:

- Dissolution: Dissolve the crude **triethylamine hydrobromide** in a minimal amount of hot ethanol or chloroform in an Erlenmeyer flask.[\[1\]](#)[\[2\]](#)

- **Cooling and Crystallization:** Slowly cool the saturated solution to room temperature, and then further cool in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Drying:** Dry the crystals under vacuum to yield high-purity **triethylamine hydrobromide**.

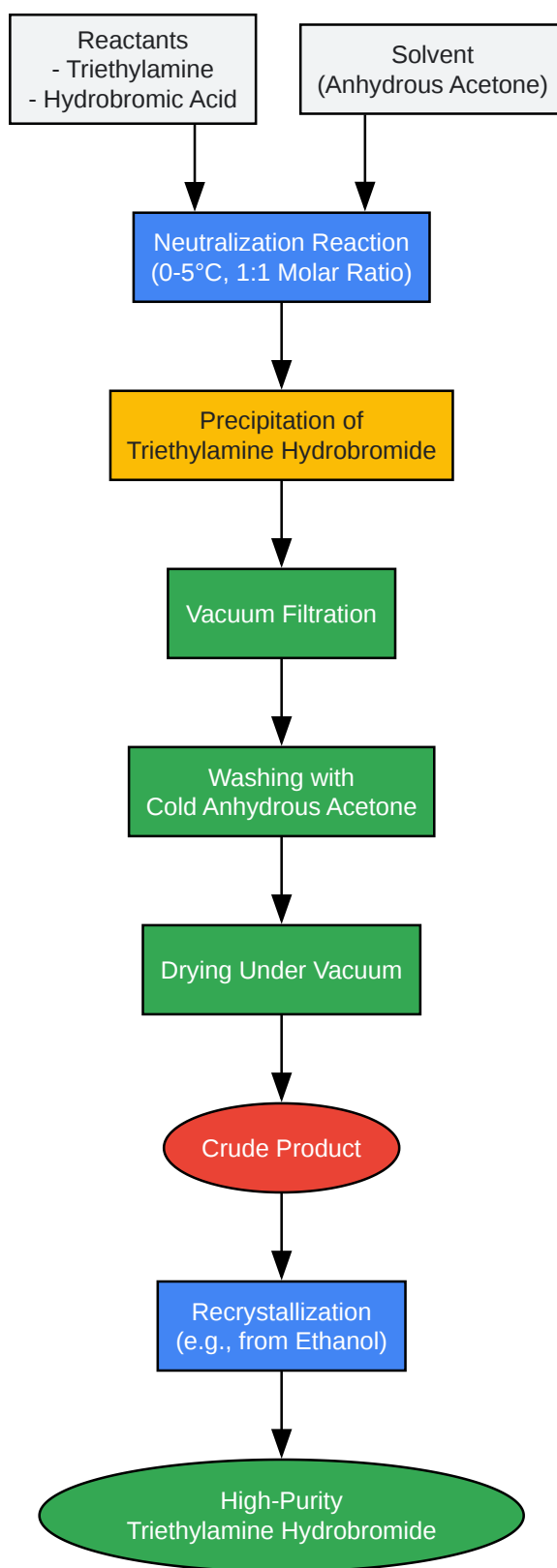
Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of **triethylamine hydrobromide**.

Parameter	Value	Notes	Source
Molecular Formula	C ₆ H ₁₆ BrN	[2]	
Molecular Weight	182.1 g/mol	[2]	
Melting Point	246–248°C	A key indicator of purity.	[1][3]
Optimal Molar Ratio	1:1 (Et ₃ N:HBr)	Deviations can lead to impurities.	[1]
Reaction Temperature	0–5°C	To control exotherm and minimize side reactions.	[1]
Reaction pH	~6.0–7.0	Maintaining near neutrality minimizes salt decomposition.	[1]
Reported Yield	Up to 95%	Patented method using toluene as a solvent.	[1]
Purity (Typical)	≥98%	Achievable with proper purification.	[1]
Assay Method	Titration	For purity assessment.	[1][4]
Solubility	Soluble	In water, alcohol, and chloroform.	[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of **triethylamine hydrobromide**.



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Caption: Workflow for the synthesis of **triethylamine hydrobromide**.

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